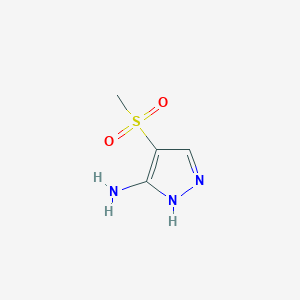

4-(methylsulfonyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYUUMYDUYXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methylsulfonyl 1h Pyrazol 3 Amine and Its Proximal Precursors

Historical Context of Pyrazole (B372694) Synthesis Relevant to the Core Structure

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with its origins tracing back to the late 19th century. The foundational method, known as the Knorr pyrazole synthesis , was first reported by Ludwig Knorr in 1883. nih.govwikipedia.orgglobalresearchonline.net This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. chemhelpasap.comjk-sci.comresearchgate.netname-reaction.com The versatility of this method lies in the accessibility of various substituted 1,3-dicarbonyls and hydrazines, allowing for the preparation of a wide array of pyrazole derivatives. mdpi.com

A significant variation of this is the reaction between a β-ketoester and a hydrazine, which leads to the formation of a pyrazolone, a keto-tautomer of a hydroxypyrazole. chemhelpasap.com These classical methods established the fundamental principle of constructing the five-membered ring by combining a three-carbon electrophilic unit with a two-nitrogen nucleophilic unit (hydrazine).

Another closely related classical method is the Paal-Knorr synthesis , which, while more commonly associated with furans and pyrroles from 1,4-dicarbonyls, also has a variation for pyrazoles using 1,3-dicarbonyls and hydrazines. wikipedia.orgalfa-chemistry.comyoutube.com These early methods laid the groundwork for the regioselective synthesis of complex pyrazoles by demonstrating the importance of the starting materials' substitution patterns in dictating the final product's structure.

Direct Synthesis Approaches to 4-(Methylsulfonyl)-1H-pyrazol-3-amine

Direct synthesis involves constructing the pyrazole ring with the required substituents already in place or in the form of immediate precursors.

The most direct route to the this compound core is through the cyclocondensation of a hydrazine with a 1,3-dielectrophile that already contains the methylsulfonyl moiety and a precursor to the 3-amino group. A suitable starting material would be a compound like 2-(methylsulfonyl)malononitrile or ethyl 2-cyano-2-(methylsulfonyl)acetate. The reaction of such a precursor with hydrazine hydrate would involve an initial nucleophilic attack followed by intramolecular cyclization and dehydration to yield the target pyrazole.

Modern advancements have expanded on this theme, utilizing multicomponent reactions to assemble highly substituted pyrazoles in a single step. nih.govbeilstein-journals.org For instance, an electrochemical synthesis of polysubstituted sulfonated pyrazoles has been developed from enaminones and sulfonyl hydrazides, proceeding through a cascade of intermolecular condensation, radical-radical cross-coupling sulfonylation, and pyrazole annulation under mild, metal-free conditions. nih.gov

Table 1: Overview of Cyclocondensation Strategies for Substituted Pyrazoles

| Strategy | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Knorr Synthesis | 1,3-Diketone, Hydrazine | Polysubstituted Pyrazole | nih.govmdpi.com |

| From α,β-Unsaturated Ketones | Chalcone, Hydrazine | Pyrazoline (oxidized to Pyrazole) | nih.govmdpi.com |

| Multicomponent Reaction | Enaminone, Sulfonyl Hydrazide | Sulfonated Pyrazole | nih.gov |

| From Acetonitriles | Heterocyclic Acetonitrile, Hydrazine | 5-Aminopyrazole | acs.org |

While less direct for the specific target compound, palladium-catalyzed cross-coupling reactions are a powerful tool for functionalizing a pre-formed pyrazole ring at the C4 position. A common strategy involves starting with a 4-halopyrazole, such as 4-iodo-1H-pyrazol-3-amine. This intermediate can then undergo Suzuki-Miyaura cross-coupling. acs.org Although typically used for C-C bond formation, variations could potentially introduce a sulfur-containing group.

More complex, one-pot procedures involving palladium catalysis have also been developed. A four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce 3,5-disubstituted pyrazoles regioselectively. organic-chemistry.orgresearchgate.netresearchgate.net Such multicomponent strategies highlight the capability of palladium catalysis to rapidly build molecular complexity around the pyrazole core. acs.org

Functional Group Interconversions Leading to the Methylsulfonyl Moiety

A highly effective and common strategy for synthesizing this compound involves a multi-step sequence starting from a more accessible pyrazole precursor. This approach relies on the selective functionalization of the C4 position of the pyrazole ring, followed by oxidation.

The typical sequence is as follows:

Halogenation of the Pyrazole Ring: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. mdpi.com An unprotected 1H-pyrazol-3-amine can be selectively halogenated at the 4-position. Iodination is often preferred as the resulting 4-iodopyrazole is an excellent substrate for subsequent cross-coupling or substitution reactions. Reagents for this transformation include iodine in the presence of a base or an oxidizing agent. researchgate.netorganic-chemistry.org An electrochemical method for synthesizing 4-halopyrazoles using sodium halides has also been reported, offering a greener alternative. nih.gov

Introduction of a Thioether Group: The 4-halopyrazole can be converted to a 4-(methylthio)pyrazole. This can be achieved through nucleophilic aromatic substitution with sodium thiomethoxide or via a palladium-catalyzed coupling reaction with methanethiol or its salts. Another approach involves the synthesis of 4-thiocyanato-pyrazoles, which can then be converted to the desired thioether. beilstein-journals.org

Oxidation to the Sulfone: The final step is the oxidation of the 4-(methylthio)pyrazole to the 4-(methylsulfonyl)pyrazole. This transformation is reliably achieved using a variety of oxidizing agents. Hydrogen peroxide is a common and environmentally friendly choice, often used in acetic acid. beilstein-journals.org The reaction can be controlled to yield the sulfoxide or, with excess oxidant and/or higher temperatures, the desired sulfone. beilstein-journals.orgrsc.orgresearchgate.net Other potent oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone are also highly effective for this conversion.

Table 2: Reagents for Functional Group Interconversion to a Methylsulfonyl Group

| Transformation Step | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| C4-Iodination | I₂, NaI or CAN | 4-Iodopyrazole | researchgate.net |

| C4-Halogenation (electro) | NaX (X=Cl, Br, I) | 4-Halopyrazole | nih.gov |

| Thioether Formation | NaSMe or MeSH/Pd catalyst | 4-(Methylthio)pyrazole | N/A |

| Oxidation | H₂O₂, m-CPBA, Oxone | 4-(Methylsulfonyl)pyrazole | beilstein-journals.orgrsc.org |

Synthetic Routes for Analogs and Derivatives of the Pyrazole-3-amine Scaffold

The synthesis of analogs and derivatives of the pyrazole-3-amine scaffold provides insight into the chemical space around the target molecule. A variety of methods exist to produce this important structural motif. For example, 5-amino-3-phenylpyrazoles can be prepared from the reaction of α-oxoketene O,N-acetals with hydrazine under sonication conditions. nih.govmdpi.com

Another efficient, two-step approach allows access to heterocycle-substituted 5-aminopyrazoles starting from heterocyclic acetonitriles. acs.org These methods, which yield the isomeric 5-aminopyrazole, are nonetheless relevant as they demonstrate alternative cyclization strategies that could potentially be adapted to produce 3-amino isomers by modifying the starting synthons. The synthesis of a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates from the condensation of hydrazides with a ketene dithioacetal further illustrates the modularity of pyrazole synthesis. researchgate.net

Stereoselective Synthesis Considerations

The target compound, this compound, is an achiral molecule due to its planar, aromatic ring and the absence of any stereocenters. Therefore, its synthesis does not require stereoselective control.

However, considerations of stereoselectivity become critical when synthesizing derivatives of this compound that do contain chiral centers. For instance, if a chiral substituent were introduced at the N1 position or if a substituent on the ring contained a stereocenter, stereoselective synthetic methods would be necessary to control the product's absolute or relative stereochemistry. Research in the field of pyrazole chemistry has addressed stereoselectivity, for example, in the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through Michael addition reactions, where the geometry of the exocyclic double bond is controlled by the choice of catalyst. nih.gov While not directly applicable to the synthesis of the achiral core of this compound, such studies are fundamental for the development of its chiral derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfonyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle. Its reactivity towards electrophiles and nucleophiles is significantly modulated by the attached substituents.

Electrophilic aromatic substitution (SEAr) on the pyrazole ring of 4-(methylsulfonyl)-1H-pyrazol-3-amine is directed by the combined electronic effects of the amino and methylsulfonyl groups. The pyrazole ring itself has a position that is inherently more electron-rich and susceptible to electrophilic attack, typically the C4 position in an unsubstituted pyrazole. quora.com However, in this substituted system, the directing effects of the functional groups are dominant.

The 3-amino group is a powerful activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions. The 4-methylsulfonyl group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In the case of this compound, the C5 position is ortho to the activating amino group and meta to the deactivating sulfonyl group. Consequently, both groups reinforce the directing of electrophiles to the C5 position, making it the most probable site for substitution.

The general mechanism involves the attack of an electrophile (E+) on the electron-rich pyrazole ring, leading to a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.

Interactive Table: Directing Effects for Electrophilic Substitution

| Position | Effect of 3-Amino Group (Activating) | Effect of 4-Methylsulfonyl Group (Deactivating) | Overall Predicted Reactivity |

|---|---|---|---|

| C5 | Activating (Ortho) | Activating (Meta-directing) | Strongly Favored |

Direct nucleophilic aromatic substitution (SNAr) on an electron-rich heterocycle like pyrazole is generally an unfavorable process. Such reactions typically require the presence of a good leaving group and strong activation by potent electron-withdrawing groups on the aromatic ring.

While the this compound molecule possesses a powerful electron-withdrawing sulfonyl group, which could theoretically activate the ring toward nucleophilic attack, the pyrazole ring itself lacks a suitable leaving group at positions C4 or C5. Therefore, direct displacement of a hydrogen atom via nucleophilic attack is not a common or facile reaction pathway for this substrate. Reactions involving nucleophilic attack are more likely to occur at other sites, such as through transformations of the amine group or in cyclocondensation reactions.

Transformations Involving the 3-Amino Group

The 3-amino group is a key nucleophilic center in the molecule, readily participating in a variety of important chemical transformations.

The primary amino group at the C3 position is nucleophilic and reacts readily with various acylating agents to form the corresponding N-acylated or amidated pyrazole derivatives. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride), leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or carboxylate) yields the stable amide product. This transformation is fundamental in modifying the electronic and steric properties of the parent amine. arkat-usa.org

Interactive Table: Common Acylation Reactions

| Acylating Agent | Reagent Class | Product Type |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acyl Halide | N-(4-(methylsulfonyl)-1H-pyrazol-3-yl)acetamide |

| Acetic Anhydride ((CH₃CO)₂O) | Acid Anhydride | N-(4-(methylsulfonyl)-1H-pyrazol-3-yl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | Acyl Halide | N-(4-(methylsulfonyl)-1H-pyrazol-3-yl)benzamide |

The 3-amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. arkat-usa.orgnih.gov This reaction is typically catalyzed by a weak acid. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal (or carbinolamine) intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. This reaction is often reversible. nih.gov

Interactive Table: Condensation with Carbonyls

| Carbonyl Compound | Reagent Class | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | (E)-N-benzylidene-4-(methylsulfonyl)-1H-pyrazol-3-amine |

| Acetone | Ketone | N-isopropylidene-4-(methylsulfonyl)-1H-pyrazol-3-amine |

| Cyclohexanone | Ketone | N-cyclohexylidene-4-(methylsulfonyl)-1H-pyrazol-3-amine |

One of the most significant applications of 3-aminopyrazoles in synthetic chemistry is their use as precursors for the construction of fused heterocyclic systems. researchgate.net The this compound molecule is an ideal building block for synthesizing pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and exhibit a wide range of biological activities. researchgate.netnih.gov

In this transformation, the 3-aminopyrazole (B16455) acts as a binucleophile. The exocyclic 3-amino group and the endocyclic N2 atom of the pyrazole ring react with a 1,3-dielectrophilic species in a cyclocondensation reaction. chim.ityoutube.com Common 1,3-dielectrophiles include β-dicarbonyl compounds, β-ketoesters, and malonic acid derivatives. beilstein-journals.orgnih.gov The reaction sequence typically involves an initial condensation or Michael addition followed by an intramolecular cyclization and dehydration/aromatization to yield the stable, fused pyrazolo[3,4-d]pyrimidine ring system. koreascience.kr

Interactive Table: Synthesis of Pyrazolo[3,4-d]pyrimidines

| 1,3-Dielectrophile Reagent | Reaction Type | Resulting Fused Ring System |

|---|---|---|

| Diethyl Malonate | Cyclocondensation | 5-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione |

| Ethyl Acetoacetate | Cyclocondensation | 6-Methyl-5-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| Formamide | Cyclocondensation | 5-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine |

| Urea | Cyclocondensation | 5-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine-6-one |

Reactions of the 4-Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a key functional handle on the pyrazole ring, primarily serving as a potent activating group for nucleophilic substitution and as a good leaving group under certain conditions.

Ipso-Substitution with Various Nucleophiles (O-, N-, S-, C-Nucleophiles)

The methylsulfonyl group at the C4 position of the pyrazole ring renders this carbon atom highly electrophilic and susceptible to attack by various nucleophiles. This leads to an ipso-substitution reaction, where the methylsulfonyl group is displaced and replaced by the incoming nucleophile. This type of reaction is a class of nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the sulfonyl group stabilizes the negatively charged intermediate (a Meisenheimer-like complex), facilitating the substitution. youtube.comyoutube.com

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous activated heterocyclic and aromatic systems. Research on sulfonyl-substituted pyridines has shown that the sulfonyl group (RSO2) is an excellent leaving group, often superior to halides like bromide and chloride. rsc.org Similarly, studies on dinitrobenzene sulfonic acid have demonstrated its successful ipso-substitution with both amine and carbon nucleophiles. nih.gov

The general reaction scheme is as follows:

Figure 1: General scheme for the ipso-substitution of the methylsulfonyl group on the pyrazole ring by a nucleophile (Nu⁻).

Figure 1: General scheme for the ipso-substitution of the methylsulfonyl group on the pyrazole ring by a nucleophile (Nu⁻).Based on this established reactivity, a variety of nucleophiles are expected to displace the methylsulfonyl group.

Table 1: Predicted Ipso-Substitution Reactions on this compound with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Reagent Example | Expected Product | Reference for Analogy |

| O-Nucleophile | Alkoxide | Sodium Methoxide (NaOCH₃) | 4-methoxy-1H-pyrazol-3-amine | rsc.org |

| N-Nucleophile | Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | Pyrazole-3,4-diamine | nih.gov |

| S-Nucleophile | Thiolate | Sodium Thiophenolate (NaSPh) | 4-(phenylthio)-1H-pyrazol-3-amine | rsc.orglibretexts.org |

| C-Nucleophile | Malonate Ester | Diethyl malonate | Diethyl 2-(3-amino-1H-pyrazol-4-yl)malonate | nih.gov |

Role in Electron-Withdrawing Effects on the Pyrazole Ring

The methylsulfonyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect on the pyrazole ring is profound, significantly lowering the electron density of the heterocyclic system. This is achieved through two primary modes:

Inductive Effect (-I): The sulfur atom in the +6 oxidation state is highly electronegative, strongly pulling electron density away from the C4 carbon and, by extension, the rest of the pyrazole ring through the sigma bond framework.

Resonance Effect (-M): The sulfonyl group can participate in resonance by accepting electron density from the ring into its vacant d-orbitals, further delocalizing the π-electrons and stabilizing negative charge within the ring.

This strong electron withdrawal has several key consequences for the molecule's reactivity:

Activation towards Nucleophilic Attack: As discussed in section 3.3.1, the reduced electron density makes the ring, particularly the carbon atom attached to the sulfonyl group, highly susceptible to nucleophilic attack. youtube.comyoutube.com This is the foundational principle for the ipso-substitution reactions.

Increased Acidity of N-H Protons: The electron-withdrawing effect of the sulfonyl group increases the acidity of the pyrazole ring N-H protons. This makes deprotonation by a base easier, which can be a critical step in various reaction mechanisms or for preparing N-substituted derivatives.

Mechanistic Pathways of Key Transformations

The key transformation involving the methylsulfonyl group is its displacement via nucleophilic aromatic substitution (SNA_r). The mechanism of these reactions can generally follow one of two main pathways, and the operative pathway often depends on the specific nucleophile, electrophile, and reaction conditions.

Stepwise (Addition-Elimination) Mechanism: This is the classic and most commonly cited pathway for SNA_r reactions. researchgate.net It involves two distinct steps:

Step 1 (Addition): The nucleophile attacks the electrophilic carbon atom (C4), breaking the π-bond and forming a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. youtube.com The presence of the electron-withdrawing sulfonyl and nitro groups is crucial for stabilizing this intermediate.

Step 2 (Elimination): The aromaticity of the ring is restored by the departure of the leaving group (the methylsulfinate anion, CH₃SO₂⁻). This step is usually fast.

Figure 2: The stepwise addition-elimination mechanism for the ipso-substitution of this compound, proceeding through a stabilized Meisenheimer intermediate.

Figure 2: The stepwise addition-elimination mechanism for the ipso-substitution of this compound, proceeding through a stabilized Meisenheimer intermediate.Concerted Mechanism (cSNA_r): More recent computational and experimental studies have provided evidence for a concerted mechanism in some SNA_r systems. In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable Meisenheimer intermediate. nih.gov Whether a reaction proceeds through a stepwise or concerted path lies on a mechanistic continuum, influenced by factors like the stability of the potential intermediate and the quality of the leaving group. Given that the methylsulfonyl group is an excellent leaving group, a concerted or borderline mechanism could be plausible for certain nucleophiles.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylsulfonyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(methylsulfonyl)-1H-pyrazol-3-amine, ¹H and ¹³C NMR spectroscopy would provide a complete map of the proton and carbon framework.

In a typical ¹H NMR spectrum, one would expect to see distinct signals for the pyrazole (B372694) ring protons, the amine (NH₂) protons, the N-H proton of the pyrazole ring, and the methyl (CH₃) protons of the sulfonyl group. The chemical shift (δ) of the C5-H of the pyrazole ring is influenced by the adjacent amino group and the sulfonyl group at C4. The NH and NH₂ protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methyl protons of the sulfonyl group would likely appear as a sharp singlet in the upfield region.

In the ¹³C NMR spectrum, distinct signals for each of the five carbon atoms (C3, C4, C5 of the pyrazole ring, and the methyl carbon of the sulfonyl group) would be observed. The chemical shifts would be indicative of their electronic environment; for instance, C3 and C4 would be significantly affected by the electron-withdrawing sulfonyl group and the electron-donating amino group.

Table 1: Representative ¹H NMR Data for Related Pyrazole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone | CH (pyrazole) | 4.91 (s) | DMSO-d₆ | nih.gov |

| NH₂ | 6.34 (s) | |||

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | CH (pyrazole) | 7.90 (s) | Not Specified | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the N-H and S=O stretching vibrations.

The primary amine (NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the pyrazole ring would also appear in this region, potentially overlapping with the amine signals. The sulfonyl (SO₂) group is characterized by strong, sharp absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Experimental data for a related compound, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone, shows NH₂ stretching vibrations at 3475 and 3304 cm⁻¹. nih.gov In another example, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the asymmetric and symmetric SO₂ stretching vibrations are observed at 1363 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.com These values align with the expected frequencies for the key functional groups in the target molecule.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in Derivatives | Reference |

|---|---|---|---|---|

| Amine (NH₂) | Asymmetric Stretch | 3400–3500 | 3475 | nih.gov |

| Symmetric Stretch | 3300–3400 | 3304 | ||

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300–1350 | 1363 | mdpi.com |

| Symmetric Stretch | 1120–1160 | 1170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern would be characteristic of the pyrazole and sulfonyl moieties. Common fragmentation pathways for pyrazoles involve the cleavage of the ring, often with the loss of small molecules like HCN. researchgate.net The sulfonyl group can also undergo characteristic fragmentation, such as the loss of SO₂ (64 Da) or the methyl radical (15 Da). The presence of nitrogen atoms means the molecular ion peak will have an odd mass, in accordance with the nitrogen rule. libretexts.org

While a specific mass spectrum for this compound is not available, analysis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate by GC/MS revealed a molecular ion peak at m/z 309, with major fragments observed at m/z 245, 199, 155, and 91. researchgate.net This demonstrates a typical fragmentation behavior where parts of the substituent groups and the core structure are lost.

Table 3: General Fragmentation Patterns in Mass Spectrometry of Organic Compounds

| Functional Group/Structure | Common Neutral Loss/Fragment Ion | Significance | Reference |

|---|---|---|---|

| Aliphatic Amines | Alpha-cleavage | Dominant fragmentation pathway | libretexts.org |

| Pyrazole Ring | Loss of HCN | Characteristic ring fragmentation | researchgate.net |

| Sulfonyl Group (R-SO₂-CH₃) | Loss of •CH₃, SO₂ | Indicates presence of methylsulfonyl group | libretexts.orgaip.org |

| Odd Molecular Weight | Nitrogen Rule | Indicates an odd number of nitrogen atoms | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show absorption bands characteristic of the pyrazole ring system, influenced by the amino and methylsulfonyl substituents.

Pyrazole itself exhibits strong absorption in the UV region, typically around 210-220 nm, corresponding to π → π* transitions within the aromatic ring. researchgate.net The presence of an auxochromic amino group (-NH₂) and a chromophoric sulfonyl group (-SO₂) would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The lone pair of electrons on the amino group can participate in n → π* transitions, which typically appear as weaker bands at longer wavelengths.

Studies on pyrazoline derivatives have shown absorption maxima in the range of 300-400 nm, which are attributed to the extended conjugation of the system. researchgate.net For instance, a study on 2-(phenylsulfonyl)-2H-1,2,3-triazole, a related azole with a sulfonyl group, identified weak bands at 205, 211, and 216 nm assigned to π → π* transitions of the triazole ring and S=O bonds. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Reference |

|---|---|---|---|

| Pyrazole Ring | π → π | ~210-230 | researchgate.net |

| Amino Group (-NH₂) | n → π | Longer wavelength, weak intensity | researchgate.net |

| Entire Conjugated System | π → π* | Shifted to longer wavelengths (>230) | researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

The pyrazole ring is known to be planar. nih.goviucr.org The analysis would confirm this planarity and determine the orientation of the methylsulfonyl and amino substituents relative to the ring. A key feature to investigate would be the potential for intermolecular hydrogen bonding involving the amino group (as a donor) and the sulfonyl oxygen atoms or the pyrazole nitrogen atoms (as acceptors). These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Crystal structure analyses of related sulfonyl-pyrazole derivatives have confirmed the planarity of the pyrazole ring and have detailed extensive hydrogen bonding networks. nih.govresearchgate.netiucr.org For example, in Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net In 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone, the NH₂ group is involved in both intramolecular and intermolecular hydrogen bonds, forming a ribbon-like structure. nih.goviucr.org These findings suggest that this compound would likely exhibit a similarly complex and well-ordered solid-state architecture stabilized by hydrogen bonds.

Computational Chemistry and Theoretical Studies on 4 Methylsulfonyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometric properties of molecules. By calculating the electron density, DFT can accurately predict the optimized molecular geometry, including bond lengths and angles. For 4-(methylsulfonyl)-1H-pyrazol-3-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, would determine the most stable three-dimensional arrangement of its atoms.

These calculations provide the foundational data for all other computational analyses. The optimized geometry represents the molecule at its lowest energy state. In a study on the closely related molecule, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, DFT was used to establish its complete molecular structure. researchgate.net The results from such a study on this compound would be presented in a table of optimized structural parameters.

Illustrative Data Table: Predicted Geometrical Parameters This table presents representative data based on calculations for analogous pyrazole (B372694) structures to illustrate the expected output for this compound. researchgate.net

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Atoms | Predicted Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | S-O | ~1.45 | Bond Angle | O-S-O | ~120 |

| Bond Length | S-C | ~1.77 | Bond Angle | O-S-C | ~108 |

| Bond Length | C-N (pyrazole) | ~1.34 | Bond Angle | C-N-N (pyrazole) | ~112 |

| Bond Length | N-N (pyrazole) | ~1.36 | Bond Angle | C-C-N (pyrazole) | ~105 |

| Bond Length | C-NH2 | ~1.37 | Bond Angle | S-C-C | ~128 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting how it might interact with other reagents. Computational studies on analogous pyrazole-sulfonamide hybrids have shown that a small energy gap indicates high chemical reactivity. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies This table shows representative values for FMO analysis based on a similar pyrazole derivative, demonstrating the insights that would be gained for this compound. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a clear picture of its electrophilic and nucleophilic regions. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. synquestlabs.com

For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring as areas of high electron density (negative potential). researchgate.net Conversely, the hydrogen atoms, particularly the amine and pyrazole N-H protons, would show positive potential. mdpi.com This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are instrumental in elucidating complex reaction mechanisms by identifying and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. DFT calculations can model the geometry of these short-lived, unstable structures.

For reactions involving this compound, such as its synthesis or subsequent functionalization, TS calculations could map out the entire reaction pathway. mdpi.com By comparing the energies of different possible pathways, chemists can predict which reaction is more likely to occur. For example, computational studies on the formation of other pyrazole derivatives have used TS calculations to understand the favorability of one reaction mechanism over another. nih.gov The study of a trimethylsilyl-1H-pyrazole demonstrated the calculation of a transition state involving methanol (B129727) molecules, illustrating how solvent effects can be incorporated. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamic interactions. For a flexible molecule like this compound, MD simulations can explore its different possible conformations and their relative stabilities.

When studying the interaction of this compound with a biological target, such as a protein kinase, MD simulations are particularly powerful. After an initial docking pose is predicted, MD can simulate the behavior of the ligand within the binding site, assessing the stability of the interaction and mapping key intermolecular forces like hydrogen bonds and hydrophobic contacts over time. Such studies have been performed on other pyrazole derivatives to understand their binding mechanisms with amino acids, the building blocks of proteins. researchgate.net

Quantum Mechanical Investigations of Spectroscopic Properties (e.g., IR Frequencies)

Quantum mechanical calculations, particularly using DFT, can accurately predict various spectroscopic properties, including infrared (IR) vibrational frequencies. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical IR spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental IR data. Specific peaks in the spectrum can be assigned to particular vibrational modes of the molecule, such as the N-H stretches of the amine group, the S=O stretches of the sulfonyl group, and the C=N stretches within the pyrazole ring. masterorganicchemistry.com For example, DFT calculations on a similar pyrazole-based benzenesulfonamide (B165840) identified the asymmetric and symmetric SO₂ stretching vibrations. mdpi.com Comparing the calculated frequencies for this compound with an experimental spectrum would provide a detailed confirmation of its molecular structure.

Illustrative Data Table: Predicted vs. Experimental IR Frequencies This table presents a comparison of typical calculated and observed IR frequencies for functional groups present in the title compound, based on data from analogous molecules. mdpi.commdpi.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | ~3400-3550 | 3300-3500 |

| C-H Stretch (Aromatic/Ring) | ~3100-3150 | 3050-3150 |

| S=O Asymmetric Stretch | ~1350-1370 | 1300-1375 |

| S=O Symmetric Stretch | ~1160-1180 | 1140-1180 |

| C=N Stretch (Pyrazole Ring) | ~1610-1630 | 1590-1640 |

Structure Activity Relationship Sar Studies of 4 Methylsulfonyl 1h Pyrazol 3 Amine Analogs

Systematic Modification of the Pyrazole (B372694) Core

The pyrazole ring is a versatile and privileged scaffold in medicinal chemistry due to its synthetic accessibility and ability to serve as a bioisosteric replacement for other aromatic rings. mdpi.com Modifications to the core pyrazole structure, often by fusing it with other ring systems, have been a key strategy to enhance binding affinity and selectivity.

Research into kinase inhibitors has shown that expanding the pyrazole into a fused bicyclic system, such as a pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-d]pyrimidine, can significantly impact inhibitor potency. mdpi.comnih.gov These fused systems can mimic the adenine (B156593) core of ATP, allowing them to bind effectively within the highly conserved ATP-binding pocket of kinases. mdpi.com For example, in the development of p38α mitogen-activated protein kinase (MAPK) inhibitors, a series of fused pyrazole derivatives were investigated, leading to compounds with potent activity in whole blood assays. nih.gov

Exploration of Substituents at the 3-Amino Position

The 3-amino group of the pyrazole scaffold is a critical interaction point and a primary site for modification to improve potency and selectivity. It often serves as a key hydrogen bond donor, interacting with the hinge region of kinase enzymes. nih.gov The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, for instance, has been a foundational scaffold for numerous kinase inhibitors. nih.gov

In the development of Aurora kinase inhibitors, the 3-amino group was linked to a pyrimidine (B1678525) ring. Further substitutions on the pyrimidine and other parts of the molecule were explored to optimize activity. nih.govacs.org Specifically, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were synthesized to target the DFG-out conformation of Aurora A kinase. nih.govacs.org

Table 1: SAR of 3-Amino Position Analogs as Aurora A Kinase Inhibitors Data sourced from a study on pyrimidine-based Aurora Kinase inhibitors. acs.org

| Compound | Modification at 3-Amino Linkage | Aurora A IC50 (nM) | cMYC Reduction (%) |

|---|---|---|---|

| 7 | (4-Chlorophenyl)pyrrolidinyl-methanone | 34.5 | <10 |

| 10 | (4-Chloro-3-fluorophenyl)pyrrolidinyl-methanone | 52.2 | 30-50 |

| 13 | (4-Chloro-2-fluorophenyl)pyrrolidinyl-methanone | 25.7 | >50 |

| 17 | (4-Chloro-2,3-difluorophenyl)pyrrolidinyl-methanone | 64.9 | 30-50 |

Variation and Importance of the Methylsulfonyl Group at Position 4

The substituent at the C4 position of the pyrazole ring plays a crucial role in modulating the compound's activity and properties. The methylsulfonyl group, in particular, is a key feature in many biologically active molecules. Pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for various therapeutic targets. nih.gov

The sulfonyl moiety is a strong hydrogen bond acceptor and can participate in critical interactions with active site residues of target proteins. nih.gov For instance, in the design of cyclooxygenase-2 (COX-2) inhibitors, a sulfonyl or sulfonamide group is a common feature that contributes to selectivity. While not the exact methylsulfonyl group, pyrazole sulfonamide derivatives have shown importance for COX-2 inhibition, with molecular docking studies revealing hydrogen bond interactions between the SO2 group and key amino acids in the enzyme's active site. researchgate.net

The sulfonyl group significantly influences a molecule's electronic properties, solubility, and ability to form strong, directional hydrogen bonds. mdpi.com This functionality is often incorporated into drug candidates to enhance binding affinity and to fine-tune pharmacokinetic properties. nih.gov

In a series of β-phenylalanine derivatives containing sulfonamides, the sulfonamide linkage was found to be a key structural component for antiproliferative activity against lung cancer cells. mdpi.com The synthesis of pyrazole-4-sulfonamide derivatives and their evaluation against U937 cells demonstrated that the nature of the substituent on the sulfonamide nitrogen greatly influenced antiproliferative activity. nih.gov Aromatic and heteroaromatic substitutions on the sulfonamide group of 3,5-dimethyl-1H-pyrazole-4-sulfonamide resulted in compounds with varying IC50 values, highlighting the importance of this position for biological interactions.

Table 2: Antiproliferative Activity of Pyrazole-4-Sulfonamide Derivatives Data from a study on the antiproliferative activity of pyrazole-4-sulfonamide derivatives against U937 cells. nih.gov

| Compound | Substituent on Sulfonamide | IC50 (µM) |

|---|---|---|

| 5a | 4-Fluorophenyl | 15.2 |

| 5b | 4-Chlorophenyl | 11.4 |

| 5c | 4-Bromophenyl | 10.5 |

| 5f | 2-Phenylethyl | 5.8 |

| 5g | 4-Methoxyphenyl | 19.6 |

Influence of N1-Substitution on Molecular Recognition

Substitution at the N1 position of the pyrazole ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability. nih.govacs.org An unsubstituted N1 position can act as a hydrogen bond donor, which can be critical for binding to some targets. mdpi.com However, in many cases, substitution at this position is essential for achieving the desired activity.

Studies on ASK1 kinase inhibitors revealed that while replacing a hydrophobic phenyl ring with a more polar pyrazole improved potency, further modifications on the pyrazole N1 position were necessary. nih.gov N-alkylation of the pyrazole led to potent compounds, but they often suffered from high efflux rates. nih.gov In contrast, introducing N-pyridinyl derivatives resulted in a better balance of potency and efflux. nih.gov This demonstrates that the N1-substituent can significantly impact a compound's drug-like properties.

In the context of p38 inhibitors, N1-substitution on the pyrazole ring with a tert-butyl group was found to be crucial for activity. nih.gov This bulky group occupies a specific lipophilic pocket, contributing significantly to the binding affinity. nih.gov The regioselectivity of N-substitution is also a key consideration, with studies focusing on methods to achieve selective N1-alkylation and arylation to avoid mixtures of isomers. acs.org

Design Strategies for Enhanced Specificity and Potency

The development of potent and selective inhibitors based on the 4-(methylsulfonyl)-1H-pyrazol-3-amine scaffold has been advanced by several modern drug design strategies.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-complexity molecules (fragments) that bind weakly to the target. These hits are then grown or merged to create more potent leads. The multi-targeted kinase inhibitor AT9283 was discovered through the optimization of a pyrazole-benzimidazole fragment, which was identified via fragment-based screening. dundee.ac.ukpsu.edu

Structure-Based Drug Design (SBDD): This strategy relies on knowledge of the three-dimensional structure of the target protein, often obtained through X-ray crystallography. SBDD was used to develop pyrimidine-based Aurora kinase inhibitors by designing molecules that could induce and bind to the inactive "DFG-out" conformation of the kinase, thereby enhancing selectivity. nih.govacs.org

Scaffold Hopping: This technique involves replacing the central core of a known inhibitor with a different, often isosteric, scaffold to discover new chemical series with improved properties. A notable example is the development of LATS1/2 kinase inhibitors, which started from the scaffold of the known AKT inhibitor AT-7867, a pyrazole-containing compound. acs.org

Late-Stage Functionalization: This synthetic strategy focuses on introducing chemical modifications at a late stage in the synthesis, allowing for the rapid generation of diverse analogs for SAR studies. This approach was key in the discovery of pyrazine (B50134) carboxamide pyrazoles as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). rsc.org

These rational design approaches, combined with traditional medicinal chemistry efforts, have enabled the optimization of pyrazole-based compounds into highly specific and potent drug candidates.

In Vitro Biological Activities and Molecular Target Interactions of 4 Methylsulfonyl 1h Pyrazol 3 Amine and Its Analogs

Antimicrobial Activity Studies (in vitro)

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Analogs of 4-(methylsulfonyl)-1H-pyrazol-3-amine have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy Against Specific Strains

Numerous studies have highlighted the potential of pyrazole derivatives as potent antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govjpionline.org For instance, certain pyrazole-thiazole hybrids have shown significant antibacterial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 1.9/7.8 μg/ml. nih.gov These compounds were particularly effective against Staphylococcus aureus and Klebsiella planticola. nih.gov

Other research has focused on the development of pyrazole derivatives targeting drug-resistant bacterial strains. A series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles exhibited antimicrobial activities against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values of 25.1 and 91.0 μM, respectively. researchgate.net Furthermore, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better or equivalent activity compared to ciprofloxacin (B1669076) against various Gram-negative and Gram-positive strains. nih.gov

Some pyrazole derivatives have also been identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov This mechanism of action contributes to their broad-spectrum antibacterial activity.

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Analogs

| Compound/Analog | Target Strain(s) | Activity (MIC/MBC/Inhibition Zone) | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | S. aureus, K. planticola | MIC/MBC: 1.9/7.8 μg/ml to 3.9/7.8 μg/ml | nih.gov |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | MSSA, MRSA | MIC: 25.1 μM (MSSA), 91.0 μM (MRSA) | researchgate.net |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | MBC <1 μg/ml (except for MRSA) | nih.gov |

| Pyranopyrazole and bis-pyrazole derivatives | S. aureus | MIC: 64 μg/ml | researchgate.net |

| Pyrazole derivative 3 | E. coli | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole derivative 4 | S. epidermidis | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole derivatives 21c and 23h | Multi-drug resistant strains | MIC: 0.25 µg/mL | nih.gov |

| Pyrazolone derivatives (PhPzO, PrPzO, MePzO) | Various bacteria | MIC: 0.625-5 mg/mL | bdpsjournal.org |

| Pyrazole derivatives containing sulfonamide | B. subtilis, S. aureus, E. coli, P. aeruginosa | Significant activity | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, pyrazole analogs have demonstrated significant antifungal activity. nih.govnih.gov For example, a series of pyrazole derivatives were screened for their in vitro antifungal activity against several fungal strains, including Aspergillus niger, Candida albicans, Microsporum audouinii, and Cryptococcus neoformans. nih.gov One particular compound showed high activity against Aspergillus niger with a MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov

Other studies have explored novel pyrazole analogs containing different heterocyclic moieties. For instance, pyrazolecarbamide derivatives bearing a sulfonate fragment exhibited potent antifungal activity, particularly against Rhizoctonia solani. frontiersin.org One such compound, T24, showed a significantly lower EC50 value (0.45 mg/L) compared to the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L). frontiersin.org Similarly, novel triazoles containing phenylethynyl pyrazole side chains have shown excellent in vitro activities against C. albicans, C. neoformans, and A. fumigatus. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Analogs

| Compound/Analog | Target Fungi | Activity (MIC/EC50/Inhibition) | Reference |

|---|---|---|---|

| Pyrazole derivative 2 | Aspergillus niger | MIC: 1 μg/mL | nih.gov |

| Pyrazolecarbamide derivative T24 | Rhizoctonia solani | EC50: 0.45 mg/L | frontiersin.org |

| Pyrazole aldehyde 1v | F. graminearum | EC50: 0.0530 μM | nih.gov |

| Pyrazole derivative 3b | A. niger, A. flavus | Inhibition Zone: 32.0 mm, 30.0 mm | nih.gov |

| Triazole derivative 6c | C. albicans, C. neoformans, A. fumigatus | MIC: 0.0625 μg/mL, 0.0625 μg/mL, 4.0 μg/mL | mdpi.com |

Anti-inflammatory Activity Studies (in vitro)

The structural motif of pyrazole is present in several well-known anti-inflammatory drugs, highlighting its importance in this therapeutic area. nih.govbiointerfaceresearch.com Analogs of this compound have been investigated for their potential to modulate key inflammatory pathways.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2 selectivity)

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. capes.gov.bryoutube.com The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. capes.gov.br

Several pyrazole derivatives have been synthesized and evaluated as COX-2 inhibitors. capes.gov.brnih.gov For example, a series of 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives showed good activity against COX-2 while having minimal effect on COX-1. capes.gov.br Docking studies have helped to elucidate the binding modes of these compounds within the active site of the COX-2 enzyme. capes.gov.br The larger volume of the COX-2 active site compared to COX-1 allows for the accommodation of bulkier aryl groups present in many selective inhibitors. nih.gov

Inhibition of Protein Denaturation

Protein denaturation is a key event in the inflammatory process. nih.gov The ability of a compound to prevent protein denaturation is a recognized indicator of its anti-inflammatory potential. nih.gov Pyrazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing the ability to inhibit protein denaturation. mdpi.com The egg albumin denaturation assay is a common in vitro method used to screen for this activity. nih.gov

Anticancer and Anti-proliferative Activities (in vitro)

The pyrazole scaffold is a prominent feature in a number of compounds with potent anticancer and anti-proliferative activities. nih.govmdpi.com These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and proliferation.

Research has shown that pyrazole-containing molecules can target various cancer cell types by inhibiting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). mdpi.com For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) analogs have demonstrated high cytotoxicity against a range of cancer cell lines, including HeLa, MCF7, A549, and HCT116, by inhibiting tubulin polymerization. nih.gov

Furthermore, novel pyrazolo[4,3-c]pyridine derivatives have shown potent antiproliferative activity against MCF7 and HepG2 cancer cell lines. nih.gov The antiproliferative potential of pyrazole compounds is often influenced by the nature and position of substituents on the pyrazole ring, with 3,5-disubstituted and 1,3,4-trisubstituted pyrazoles often exhibiting enhanced activity. mdpi.com

Recent studies on pyrazolo[4,3-e] nih.govnih.govnih.govtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulphonamide derivatives have revealed their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives showing stronger effects than cisplatin. nih.gov Another study found that certain dihydrothiadiazine derivatives containing a pyrazole moiety exhibit antitumoral activity through the inhibition of tubulin polymerization. nih.gov

Table 3: In Vitro Anticancer and Anti-proliferative Activity of Selected Pyrazole Analogs

| Compound/Analog | Cancer Cell Line(s) | Activity (IC50/Inhibition) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine analogs 8 & 9 | HeLa, MCF7, A549, HCT116, B16F10 | Average IC50: 24.8 nM & 28 nM | Tubulin polymerization inhibition | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative 41 | MCF7, HepG2 | IC50: 1.937 µg/mL, 3.695 µg/mL | - | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative 42 | HCT116 | IC50: 2.914 µg/mL | - | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine derivative 3b | MCF-7, MDA-MB-231 | High cytotoxic activity | - | nih.gov |

| Dihydrothiadiazine derivatives | - | - | Tubulin polymerization inhibition | nih.gov |

Efficacy Against Human Cancer Cell Lines (e.g., MCF-7, A-549, HCT-116)

Analogs of this compound have demonstrated notable cytotoxic activity against various human cancer cell lines in vitro. A series of novel pyrazole amide derivatives, specifically 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides, have been synthesized and evaluated for their anti-cancer efficacy. These compounds showed varied activity against the MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma) cell lines. Notably, compounds designated as 6m, 6o, and 6p in one study exhibited greater activity against A-549 cells when compared to the standard chemotherapeutic agent, 5-Fluorouracil.

In a different study, a series of 4-(pyrazolyl)benzenesulfonamide ureas were screened against the National Cancer Institute's panel of 60 human cancer cell lines. One analog, SH7s, emerged as a particularly potent and broad-spectrum agent. It effectively suppressed the proliferation of all tested cell lines, with growth inhibition percentages ranging from 25% to 100% at a 10 µM concentration. nih.gov High efficacy (growth inhibition > 85%) was observed against several cell lines, including MCF-7 (breast) and HCT-116 (colon). nih.gov The mean growth inhibition across the full panel for SH7s was 67%, with a mean GI50 (concentration required to inhibit cell growth by 50%) value of 3.5 µM. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Analogs

| Compound | Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 6m | A-549 | IC50 | > 5-Fluorouracil | nih.gov |

| 6o | A-549 | IC50 | > 5-Fluorouracil | nih.gov |

| 6p | A-549 | IC50 | > 5-Fluorouracil | nih.gov |

| SH7s | MCF-7 | Growth Inhibition % (at 10 µM) | > 85% | nih.gov |

| SH7s | HCT-116 | Growth Inhibition % (at 10 µM) | > 85% | nih.gov |

| SH7s | Full Panel | GI50 (MG-MID) | 3.5 µM | nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, Src)

The molecular mechanism underlying the anticancer activity of some pyrazole analogs involves the inhibition of key signaling proteins, such as receptor tyrosine kinases (RTKs). The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and certain pyrazole derivatives have been designed to inhibit its activity.

For instance, the same 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamide derivatives that showed anticancer activity were also evaluated for their ability to inhibit EGFR. The results revealed that compounds 6p and 6m were potent inhibitors of EGFR, with IC50 values of 0.79 ± 0.04 µM and 0.86 ± 0.06 µM, respectively. nih.gov This level of inhibition is significant when compared to the standard EGFR inhibitor Erlotinib (IC50 = 0.41 ± 0.03 μM). nih.gov Similarly, other studies have reported the synthesis of novel 4-anilino-1H-pyrazolo[3,4-d]pyrimidines and their evaluation as inhibitors of both EGFR and erbB2 kinases.

Table 2: In Vitro EGFR Inhibition by Pyrazole Analogs

| Compound | Target | IC50 (µM) | Standard (Erlotinib) IC50 (µM) | Reference |

|---|---|---|---|---|

| 6p | EGFR | 0.79 ± 0.04 | 0.41 ± 0.03 | nih.gov |

| 6m | EGFR | 0.86 ± 0.06 | 0.41 ± 0.03 | nih.gov |

While EGFR is a documented target, specific data on the inhibition of the Src tyrosine kinase by this compound or its direct analogs is not prominently available in the reviewed literature.

Other Investigated In Vitro Biological Actions (e.g., Antitubercular, Antidiabetic, Anticonvulsant)

The structural versatility of the pyrazole nucleus has led to its exploration in a variety of therapeutic areas beyond oncology.

Anticonvulsant Activity: Certain substituted pyrazoles have been investigated for their potential to manage epilepsy. In one study, designed pyrazole derivatives demonstrated significant anticonvulsive activity in mouse models (maximal electroshock seizure and subcutaneous pentylenetetrazole assays). nih.gov The most potent molecule from this series, compound 7h, was shown to reduce the levels of oxidative stress and inflammation in the brain, suggesting a potential mechanism for its neuroprotective effects. nih.gov

Antitubercular Activity: The pyrazole scaffold has also been incorporated into molecules designed to combat tuberculosis. For example, a series of dihydropyrazole-1-carboxamides were synthesized and evaluated for their in vitro antitubercular activity using the microplate Alamar Blue assay (MABA).

Antidiabetic Activity: Analogs featuring a pyrazole-sulfonamide structure have emerged as potential antidiabetic agents. A series of sulfonamide-based acyl pyrazoles were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov All synthesized compounds in this study showed greater potency than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), with the most active compound exhibiting an IC50 value of 1.13 ± 0.06 µM. nih.gov In another approach, pyrazole-based 2,4-thiazolidinedione (B21345) derivatives were developed as modulators of the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose metabolism. nih.gov Several of these compounds showed significant PPAR-γ transactivation and demonstrated blood glucose-lowering effects. nih.gov

Elucidation of Molecular Mechanisms of Action (in vitro)

Understanding the molecular interactions of these compounds is crucial for their development as therapeutic agents. In vitro studies and computational modeling have shed light on several mechanisms:

Kinase Inhibition and ATP-Binding Site Interaction: For anticancer pyrazole derivatives targeting kinases, molecular docking studies have been instrumental. Docking of N-(1H-pyrazol-3-yl)quinazolin-4-amines into the ATP binding site of casein kinase 1δ (CK1δ) revealed key interactions with specific amino acid residues, explaining their inhibitory activity. Similarly, docking studies of EGFR inhibitors like compound 6o showed favorable binding properties within the kinase domain. nih.gov

Carbonic Anhydrase Inhibition: The anticancer effect of 4-(pyrazolyl)benzenesulfonamide ureas, such as SH7s, has been linked to the inhibition of human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov These enzymes are upregulated in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes cancer progression and chemoresistance. By inhibiting these enzymes, the compounds can help to normalize the tumor pH and potentially enhance the efficacy of other cancer therapies. nih.gov

Cell Cycle Arrest: The inhibition of specific cyclin-dependent kinases (CDKs) by pyrazole-based compounds can lead to cell cycle arrest. A 3-amino-1H-pyrazole derivative, 43d, which targets the CDK16/cyclin Y complex, was found to cause a G2/M phase cell cycle arrest in cell-based assays, ultimately leading to a dose-dependent decrease in cancer cell viability.

PPAR-γ Modulation: In the context of antidiabetic activity, pyrazole-based thiazolidinediones function as modulators of PPAR-γ. The most potent compound in one study, 5o, was found to elevate PPAR-γ gene expression by 2.35-fold, indicating its role in activating this key metabolic receptor. nih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies

While classical syntheses of pyrazoles are well-documented, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for producing 4-(methylsulfonyl)-1H-pyrazol-3-amine and its derivatives. longdom.org Traditional methods often require harsh conditions and long reaction times. mdpi.com Modern synthetic strategies that could be applied include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and simplified procedures. nih.govnih.gov Adopting an MCR approach could significantly streamline the synthesis of substituted this compound analogs. longdom.org

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase yields, and improve product purity. researchgate.net Applying MAOS to the key cyclocondensation step in pyrazole (B372694) formation could offer a substantial improvement over conventional heating methods.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and consistency. This would be particularly advantageous for large-scale production required for extensive preclinical and potential clinical studies.

Catalyst Innovation: Research into novel catalysts, such as using indium chloride or sodium acetate, can lead to milder reaction conditions and higher yields for pyrazole synthesis. nih.govresearchgate.net

Efforts in this area will focus on improving the synthesis of the core pyrazole ring and the strategic introduction of the methylsulfonyl group and other functionalities. mdpi.com

Advanced Computational Design of Next-Generation Analogs

Computational chemistry is an indispensable tool for accelerating drug discovery. researchgate.net For this compound, in silico methods can guide the rational design of next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.govijpbs.com By docking this compound and its virtual analogs into the active sites of various target proteins (e.g., kinases, enzymes), researchers can prioritize compounds with the highest predicted binding affinity for synthesis and testing. researchgate.netnih.govijnrd.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org A QSAR model for this pyrazole series could identify key structural features, like the methylsulfonyl group, that are critical for its activity, guiding the design of more effective derivatives. nih.govej-chem.org

Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify potential new hits based on the pyrazole scaffold. nih.govijnrd.org This allows for the rapid exploration of vast chemical space to discover novel applications.

| Computational Method | Application in Pyrazole Analog Design | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., kinases, enzymes). nih.govijnrd.org | Prioritization of analogs with high target specificity and potency. |

| QSAR Studies | Correlating structural features with biological activity to guide modifications. nih.govej-chem.org | Design of new analogs with optimized efficacy based on predictive models. |

| Molecular Dynamics (MD) Simulations | Evaluating the stability of the compound-protein complex over time. nih.gov | Confirmation of stable binding interactions and mechanism of action. |

| Virtual High-Throughput Screening (vHTS) | Screening large libraries of virtual compounds against a biological target. nih.gov | Identification of novel pyrazole-based hits for new therapeutic areas. |

Comprehensive Mechanistic Studies of Biological Interactions

A deep understanding of how this compound interacts with biological systems at a molecular level is crucial for its development. Future research must move beyond preliminary activity screens to detailed mechanistic studies. The pyrazole nucleus is a core component of many kinase inhibitors, and it is plausible that this compound functions through similar pathways. nih.govnih.gov

Future investigations should employ a range of modern analytical techniques to:

Identify Biological Targets: Utilize methods like affinity chromatography and proteomics to identify the specific proteins or enzymes that bind to this compound.

Characterize Binding Kinetics: Employ techniques such as Surface Plasmon Resonance (SPR) and stopped-flow analysis to measure the rates of association and dissociation (k_on and k_off) between the compound and its target. nih.gov This provides critical information about the binding affinity and the duration of the biological effect. nih.gov

Elucidate Signaling Pathways: Once a target is confirmed, cell-based assays can be used to determine how the compound modulates downstream signaling pathways. For instance, if the target is a kinase, studies would assess the phosphorylation status of its substrates.

These studies are essential to confirm the compound's mechanism of action, which is a prerequisite for advancing it as a therapeutic candidate. nih.gov

Exploration of New Therapeutic Applications Beyond Current Scope

The pyrazole scaffold is associated with an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective effects. nih.govnih.govnih.gov While initial research on this compound may be focused on a specific area, its structural motifs suggest a high potential for activity in other therapeutic fields.

Future research directions should include:

Broad-Spectrum Screening: Testing the compound against a diverse panel of cancer cell lines, viral strains, bacteria, and fungi to uncover new therapeutic opportunities. nih.govijnrd.org Pyrazole derivatives have shown promise against various cancer targets like VEGFR and HDAC, and as antifungal agents targeting enzymes like 14-alpha demethylase. nih.govijnrd.org

Repurposing for New Indications: Investigating the compound's efficacy in models of diseases not previously considered. For example, certain pyrazole-based molecules have been explored as inhibitors of casein kinase 1δ/ε, which is relevant for neurodegenerative disorders and some cancers. nih.gov

Combination Therapies: Evaluating the potential of this compound to act synergistically with existing drugs to enhance efficacy or overcome drug resistance.

The presence of the pyrazole core makes it a prime candidate for such exploratory screening, potentially leading to first-in-class treatments for a variety of unmet medical needs. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from initial hit identification to lead optimization. nih.govresearchgate.netyoutube.com Integrating these technologies into the research pipeline for this compound can significantly accelerate progress.

Key applications of AI/ML include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. researchgate.netyoutube.com These models can be trained to generate compounds that are not only potent but also have a high probability of being easy to synthesize, tackling a major bottleneck in drug discovery. youtube.com

Predictive Modeling: ML algorithms, such as random forests and artificial neural networks, can build robust models to predict a compound's biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Hit Optimization: AI can analyze structure-activity relationship data to suggest modifications to the lead compound that are most likely to improve its desired properties while minimizing potential liabilities. researchgate.net

| AI/ML Technique | Application in Pyrazole Discovery | Potential Outcome |

|---|---|---|

| Generative Models (e.g., GANs, VAEs) | Designing novel, synthesizable pyrazole analogs de novo. researchgate.netyoutube.com | Rapid generation of innovative chemical structures with desired properties. |

| Property Prediction Models (e.g., GNNs) | Predicting antibiotic efficacy or other biological activities. youtube.com | High-throughput virtual screening to identify promising candidates. |

| Predictive ADMET Models | Forecasting pharmacokinetic and toxicological profiles of new analogs. nih.gov | Early-stage deselection of compounds likely to fail, improving success rates. |

| Reinforcement Learning | Optimizing molecular structures for multiple objectives simultaneously (e.g., potency and low toxicity). researchgate.net | Efficient exploration of chemical space to find optimal drug candidates. |

Q & A

Q. Basic Research Focus

- NMR : NMR (DMSO-) typically shows a singlet for the methylsulfonyl group at δ 3.2–3.4 ppm and pyrazole NH protons at δ 10.5–11.0 ppm. NMR confirms the sulfone carbon at δ 42–45 ppm .

- X-ray crystallography : SHELXL refinement (e.g., R factor < 0.05) resolves the planar pyrazole ring and sulfonyl geometry. Hydrogen-bonding networks (e.g., N–H···N interactions) stabilize the crystal lattice, as seen in space groups like .

How can low yields due to byproducts in cyclization steps be addressed?

Advanced Research Focus

Byproducts often arise from incomplete cyclization or competing hydration of nitrile intermediates. Strategies include:

- Optimizing reaction time and temperature (e.g., 80°C for 12–24 hours in methanol).

- Using catalytic bases (e.g., triethylamine) to deprotonate intermediates and drive cyclization.

- Adding molecular sieves to scavenge water and suppress hydrolysis .

How to resolve conflicting spectral data (e.g., NMR vs. X-ray)?

Advanced Research Focus

Discrepancies may stem from dynamic effects (e.g., tautomerism) or polymorphism. Solutions include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm tautomeric forms.

- Variable-temperature NMR : Identifies equilibrium shifts between tautomers.

- Powder XRD : Detects polymorphic forms if single-crystal data is ambiguous .

What strategies enable enantiomeric resolution of chiral derivatives?

Advanced Research Focus

For chiral analogs (e.g., tetrahydrofuran-substituted derivatives):

- Chiral HPLC : Use of immobilized amylose or cellulose columns (e.g., Chiralpak IA/IB).

- Kinetic resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers.

- Crystallization-induced asymmetric transformation : Seed crystals of a single enantiomer drive equilibrium .

How to mitigate hygroscopicity and stability issues?

Advanced Research Focus

The sulfonyl group increases polarity, leading to hygroscopicity. Mitigation includes:

- Lyophilization : Freeze-drying under vacuum to remove residual solvents.

- Storage : Inert atmosphere (argon) with desiccants (silica gel).

- Derivatization : Converting the free amine to stable salts (e.g., hydrochloride or tosylate) .

What computational methods predict reactivity or binding interactions?

Q. Advanced Research Focus

- DFT calculations : Model the electrophilicity of the sulfonyl group and nucleophilic attack sites (e.g., B3LYP/6-31G* level).

- Molecular docking : Screens potential targets (e.g., kinase enzymes) by simulating interactions with the pyrazole core and sulfonyl moiety.

- MD simulations : Assess solvation effects and conformational stability in biological matrices .

How to analyze regioselectivity in functionalization reactions?

Advanced Research Focus

Regioselectivity in pyrazole functionalization is influenced by:

- Electronic effects : The methylsulfonyl group directs electrophiles to the less electron-deficient N1 position.

- Steric hindrance : Bulky substituents favor substitution at the 5-position.